9-((2-Hydroxyethoxy)methyl)-8-methylguanine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-((2-Hydroxyethoxy)methyl)-8-methylguanine typically involves the hydrolysis of N2-acetyl-9-(2-acetoxyethoxymethyl)guanine with monoethanolamine . The process includes neutralization with an acid and subsequent filtration to isolate the compound . Another method involves the deprotection of O-protected acyclovir using ammonia-saturated methanol .
Industrial Production Methods: Industrial production of this compound often employs large-scale hydrolysis and purification techniques. The compound is transformed into its alkali metal salts for purification, followed by neutralization to obtain the final product .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Nucleophilic substitution reactions are possible, especially involving the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate can be used.
Reduction: Sodium borohydride or lithium aluminum hydride may be employed.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used.
Major Products:
Oxidation: Oxidized derivatives of the guanine ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the hydroxyl groups.
Scientific Research Applications
9-((2-Hydroxyethoxy)methyl)-8-methylguanine has extensive applications in various fields:
Chemistry: Used as a model compound for studying nucleoside analogs and their reactions.
Biology: Employed in research on viral replication and inhibition mechanisms.
Medicine: Widely used as an antiviral drug for treating herpes infections.
Industry: Utilized in the production of antiviral medications and related pharmaceutical research.
Mechanism of Action
The antiviral activity of 9-((2-Hydroxyethoxy)methyl)-8-methylguanine is primarily due to its ability to inhibit viral DNA polymerase . Once inside an infected cell, it is phosphorylated to its active triphosphate form, which competes with deoxyguanosine triphosphate for incorporation into viral DNA. This incorporation results in chain termination and inhibition of viral replication .
Comparison with Similar Compounds
Valaciclovir: A prodrug of acyclovir with improved bioavailability.
Ganciclovir: Another antiviral nucleoside analog with a broader spectrum of activity.
Famciclovir: A prodrug of penciclovir, used for similar indications.
Uniqueness: 9-((2-Hydroxyethoxy)methyl)-8-methylguanine is unique due to its high selectivity for viral DNA polymerase and low cytotoxicity . Its ability to specifically target herpes viruses while sparing normal cells makes it a valuable antiviral agent .
Properties
CAS No. |
91897-97-1 |
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Molecular Formula |
C9H13N5O3 |
Molecular Weight |
239.23 g/mol |
IUPAC Name |
2-amino-9-(2-hydroxyethoxymethyl)-8-methyl-1H-purin-6-one |
InChI |
InChI=1S/C9H13N5O3/c1-5-11-6-7(12-9(10)13-8(6)16)14(5)4-17-3-2-15/h15H,2-4H2,1H3,(H3,10,12,13,16) |
InChI Key |
AXHPSYCCNFUSNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1COCCO)N=C(NC2=O)N |
Origin of Product |
United States |
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